(2S)-2-(4-phenylphenoxy)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-phenylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPGQEMJIGUBGO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereocontrol for 2s 2 4 Phenylphenoxy Propanoic Acid
Established Synthetic Pathways to the (4-phenylphenoxy)propanoic acid Scaffold
The construction of the basic (4-phenylphenoxy)propanoic acid structure has been approached through various established chemical transformations. These methods primarily focus on forming the ether linkage between the 4-phenylphenol (B51918) and propanoic acid moieties.
Racemic Synthesis Approaches and Challenges
The most common and straightforward method for synthesizing the racemic form of 2-(4-phenylphenoxy)propanoic acid is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the sodium salt of 4-phenylphenol (sodium 4-phenylphenoxide) acts as the nucleophile, attacking an ester of 2-halopropanoic acid, such as ethyl 2-bromopropanoate (B1255678). The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) at elevated temperatures. byjus.com Following the SN2 reaction, the resulting ester is hydrolyzed under basic or acidic conditions to yield the racemic carboxylic acid. nih.govgoogle.com
Table 1: Typical Conditions for Racemic Synthesis via Williamson Ether Synthesis
| Step | Reactants | Reagents & Solvents | Conditions | Product |
| 1. Ether Formation | 4-phenylphenol, Ethyl 2-bromopropanoate | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), DMF or Acetonitrile | 50-100 °C, 1-8 hours | Ethyl 2-(4-phenylphenoxy)propanoate |
| 2. Hydrolysis | Ethyl 2-(4-phenylphenoxy)propanoate | Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl), Ethanol/Water | Reflux | 2-(4-phenylphenoxy)propanoic acid (racemic) |
This table presents a generalized summary of reaction conditions. Specific parameters may vary based on literature procedures.
Challenges in these racemic syntheses primarily relate to the SN2 nature of the key step. Since a secondary carbon is the electrophilic center in 2-halopropanoates, a competing elimination (E2) reaction can occur, especially if a sterically hindered base is used or at very high temperatures, leading to the formation of acrylate (B77674) byproducts. masterorganicchemistry.com Another challenge is the potential for C-alkylation of the phenoxide nucleophile, where the alkylating agent attaches to the aromatic ring instead of the oxygen atom, although this is generally a minor pathway for phenoxides compared to O-alkylation. rsc.org Purification of the final product to remove unreacted starting materials and byproducts is also a critical consideration.
Regioselectivity and Chemoselectivity in Precursor Synthesis
The successful synthesis of the target scaffold relies heavily on the controlled synthesis of its precursors, particularly 4-phenylphenol. Regioselectivity is a key challenge, as the synthesis of biphenyl (B1667301) systems can potentially yield ortho- (2-), meta- (3-), and para- (4-) substituted isomers. Modern cross-coupling reactions, such as the Suzuki coupling, have provided highly regioselective routes to 4-phenylphenol. researchgate.net The reaction between 4-iodophenol (B32979) and phenylboronic acid, catalyzed by a palladium complex, selectively forms the C-C bond at the para position, yielding 4-phenylphenol with high purity. chemicalbook.com This method offers a significant advantage over older, less selective methods like the Friedel-Crafts arylation of phenol.
Chemoselectivity is another important consideration. During the Williamson ether synthesis, the phenoxide is a potent nucleophile. If other electrophilic sites are present in the propanoic acid derivative, side reactions can occur. For instance, if a dihalo-propane derivative were used, both intermolecular and intramolecular reactions could compete. Therefore, the choice of a monofunctionalized electrophile like ethyl 2-bromopropanoate is crucial for ensuring high chemoselectivity towards the desired ether product. nih.gov Similarly, in the synthesis of 4-phenylphenol via Suzuki coupling, the reaction conditions must be chosen to selectively promote the C-C bond formation without affecting the hydroxyl group of the 4-halophenol. researchgate.netnih.gov
Enantioselective Synthesis of (2S)-2-(4-phenylphenoxy)propanoic acid
Achieving the synthesis of the single (2S)-enantiomer is of paramount importance for many applications. This requires the use of asymmetric synthesis techniques that can introduce the desired stereochemistry with high fidelity.
Asymmetric Catalysis for Direct Enantioselective Synthesis
Asymmetric catalysis offers the most elegant and atom-economical approach to chiral molecules. In this strategy, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For the synthesis of 2-aryloxypropanoic acids, this can be approached through methods like the kinetic resolution of a racemic mixture or, more directly, through an asymmetric etherification or a related C-O bond-forming reaction. researchgate.netlookchem.com While direct asymmetric Williamson-type reactions are challenging, related catalytic methods for the synthesis of similar chiral profens have been developed, such as the asymmetric hydrovinylation of vinyl arenes followed by oxidation. nih.gov
Another powerful strategy is dynamic kinetic resolution (DKR). In DKR, a racemic starting material is converted into a single enantiomer of the product. For example, a racemic α-aryloxy aldehyde could be hydrogenated using a chiral ruthenium catalyst, where the catalyst selectively hydrogenates one enantiomer while rapidly racemizing the other, funneling the entire starting material to the desired chiral alcohol product, which can then be oxidized to the acid. lookchem.com
Chiral Ligand Design and Catalyst Optimization
The success of asymmetric transition-metal catalysis hinges on the design of the chiral ligand that coordinates to the metal center. tcichemicals.com The ligand creates a chiral environment that forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other. A wide variety of chiral phosphine (B1218219) ligands have been developed and are broadly classified based on their chiral element. researchgate.netpharm.or.jp
Backbone Chirality: These ligands, like BINAP and DuPHOS, have a chiral scaffold, often with C₂-symmetry, which imparts a well-defined and predictable chiral pocket around the metal. tcichemicals.com
P-Chirogenic Ligands: In these ligands, such as DIPAMP, the phosphorus atom itself is the stereocenter. tcichemicals.com
Planar/Helical Chirality: Ligands derived from ferrocenes or helicenes utilize planar or helical chirality to control the stereochemical outcome of the reaction. nih.gov
Catalyst optimization is an empirical process that involves screening different combinations of metal precursors and chiral ligands, as well as varying reaction parameters like solvent, temperature, and pressure. For a hypothetical asymmetric etherification to produce this compound, one might explore palladium or copper catalysts complexed with various chiral phosphine ligands. The electronic and steric properties of the ligand are fine-tuned to maximize both catalytic activity and enantioselectivity (measured as enantiomeric excess, or ee).
Table 2: Representative Classes of Chiral Phosphine Ligands for Asymmetric Catalysis
| Ligand Class | Example | Type of Chirality | Typical Metals | Representative Reactions |
| Bidentate Phosphines | BINAP | Axial (Backbone) | Ru, Rh, Pd | Asymmetric Hydrogenation, Isomerization |
| Bidentate Phosphines | DuPHOS | Backbone | Rh, Ru | Asymmetric Hydrogenation |
| P-Chirogenic Diphosphines | DIPAMP | P-Chirogenic | Rh | Asymmetric Hydrogenation |
| Monodentate Phosphines | MOP | Axial (Backbone) | Pd | Asymmetric Allylic Alkylation |
| Ferrocenyl Phosphines | Josiphos | Planar (Backbone) | Rh, Ru, Pd | Asymmetric Hydrogenation, Cross-Coupling |
This table provides examples of ligand classes and is not exhaustive. The suitability of a ligand depends on the specific reaction.
Organocatalytic Approaches
In recent decades, organocatalysis—the use of small, metal-free organic molecules as catalysts—has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. For the synthesis of chiral α-oxy-aldehydes, a precursor to the target acid, direct enantioselective α-oxidation of aldehydes using a chiral amine catalyst like proline has been demonstrated. nih.gov This enamine catalysis approach could, in principle, be adapted to install an aryloxy group at the α-position.
Another potential organocatalytic strategy is the dynamic kinetic resolution of racemic α-aryloxycarboxylic esters. acs.org This can be achieved using chiral N-heterocyclic carbene (NHC) catalysts. The NHC can activate the ester, allowing for epimerization at the chiral center, while a chiral alcohol selectively transesterifies one enantiomer, leading to a highly enantioenriched product. acs.org While specific applications to this compound are not widely reported, these established organocatalytic methodologies represent a promising and rapidly developing frontier for its enantioselective synthesis.
Metal-Mediated Asymmetric Transformations
Metal-mediated asymmetric catalysis offers a powerful and versatile toolkit for the enantioselective synthesis of chiral molecules, including this compound. These methods often involve the use of a chiral ligand complexed to a metal center, which then orchestrates the stereochemical outcome of the reaction.
One notable approach involves a cobalt-catalyzed Kumada cross-coupling reaction. A patented method describes the asymmetric synthesis of (S)-fenoprofen esters through the reaction of a racemic 2-halopropionate with a self-made 3-phenoxyphenyl Grignard reagent. google.com The key to the asymmetric induction is the use of a bisoxazoline/cobalt catalyst system. google.com This process is reported to have a short synthetic route of only three steps, achieving a total yield of 70% and an optical purity of 92% enantiomeric excess (ee). google.com
Another strategy employs a calcium-complex mediated asymmetric epoxidation. This method utilizes an efficient chiral catalyst derived from readily available and environmentally benign CaCl2 and a chiral BINOL-derived ligand. researchgate.net The synthesis proceeds via the asymmetric epoxidation of an α,β-unsaturated carbonyl compound, which serves as a key intermediate that is subsequently converted to (S)-(+)-Fenoprofen. researchgate.net
A three-step synthesis of 2-arylpropionic acids, including fenoprofen (B1672519), has also been developed utilizing asymmetric hydrovinylation of vinyl arenes. This method achieves excellent yields (>97%), regioselectivities (>99%), and enantioselectivities (>97% ee) for the desired branched products, which are then transformed into the final acid via oxidative degradation. nih.gov
The following table summarizes key findings from metal-mediated asymmetric transformations for the synthesis of (S)-fenoprofen and related compounds.
| Catalyst System | Reaction Type | Key Features | Reported Yield/ee |
|---|---|---|---|
| Bisoxazoline/Cobalt | Kumada Cross-Coupling | Short synthetic route (3 steps) | 70% total yield, 92% ee |
| (S)-6,6'-Diphenyl BINOL-Ca | Asymmetric Epoxidation | Utilizes eco-friendly CaCl2 | High yield, up to 84% ee for the key epoxide intermediate |
| Hemilabile Phosphoramidites/Nickel | Asymmetric Hydrovinylation | Excellent yields, regioselectivities, and enantioselectivities | >97% yield, >99% regioselectivity, >97% ee |
Chiral Auxiliary-Mediated Stereoselective Preparation
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereochemical course of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product.
While specific examples for the synthesis of this compound using this method are not extensively detailed in readily available literature, the principles can be extrapolated from the synthesis of other 2-arylpropanoic acids. A common strategy involves the diastereoselective alkylation of chiral propionamide (B166681) enolates. caltech.edu For instance, Evans oxazolidinones are widely used chiral auxiliaries that can be acylated with propionyl chloride and then deprotonated to form a chiral enolate. bath.ac.uk This enolate can then be alkylated with a suitable electrophile, with the bulky substituent on the oxazolidinone directing the approach of the electrophile to one face of the enolate, thus controlling the stereochemistry of the newly formed stereocenter. bath.ac.uk Subsequent cleavage of the auxiliary affords the desired chiral carboxylic acid. bath.ac.uk
The success of this method hinges on several factors: the ease of attachment and removal of the auxiliary, the degree of stereocontrol exerted by the auxiliary during the key bond-forming step, and the ability to recover the auxiliary for reuse.
Biocatalytic Synthesis Utilizing Enzymes for Enantioselective Transformations
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiopure compounds. Enzymes, particularly lipases, have been extensively investigated for the resolution of racemic profens, including fenoprofen.
The primary biocatalytic strategy for obtaining this compound is through the kinetic resolution of the racemic mixture. This process relies on the ability of an enzyme to selectively catalyze the reaction of one enantiomer over the other. For profens, this is often achieved through enantioselective esterification or hydrolysis of a racemic ester.
Lipases such as those from Candida rugosa and immobilized Candida antarctica lipase (B570770) B (CALB) have shown excellent performance in the kinetic resolution of racemic profens. nih.gov In a typical kinetic resolution via esterification, the racemic acid is reacted with an alcohol in the presence of the lipase. The enzyme selectively esterifies one enantiomer, leaving the other enantiomer as the unreacted acid. The ester and the unreacted acid can then be separated.
A significant advancement in this area is the concept of dynamic kinetic resolution (DKR). DKR combines the enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into the desired single enantiomer, overcoming the 50% yield limitation of traditional kinetic resolution. researchgate.net For the synthesis of (S)-fenoprofen, this would involve the lipase-catalyzed esterification of the (R)-enantiomer, while a racemization catalyst simultaneously converts the remaining (S)-fenoprofen into the (R)-enantiomer, which can then be esterified. Subsequent hydrolysis of the ester would yield the desired (S)-acid.
The following table summarizes key research findings in the biocatalytic resolution of profens.
| Enzyme | Strategy | Substrate | Key Findings |
|---|---|---|---|
| Lipase from Candida rugosa | Kinetic Resolution (Esterification) | Racemic Ketoprofen | Demonstrated high enantioselectivity (E = 185) for the (S)-enantiomer. nih.gov |
| Immobilized Lipase from Aspergillus niger | Kinetic Resolution (Hydrolysis) | Racemic Ketoprofen Methyl Ester | Achieved enantiomeric excess of 99.85% for the (R)-enantiomer. mdpi.com |
| Lipase B from Candida antarctica (CALB) | Dynamic Kinetic Resolution | Racemic Axially Chiral Biaryls | Combined with a ruthenium racemization catalyst, achieved yields up to 98% and ee up to 98%. nih.gov |
Advanced Synthetic Strategies and Process Intensification Considerations
The pharmaceutical industry is increasingly focused on developing more efficient, sustainable, and cost-effective manufacturing processes. pharmafeatures.compharmafeatures.com Advanced synthetic strategies and process intensification play a crucial role in achieving these goals for the production of this compound and other chiral APIs.
Continuous flow chemistry is a key enabling technology for process intensification. nih.gov By performing reactions in a continuous-flow reactor rather than in traditional batch reactors, significant improvements in heat and mass transfer, reaction time, safety, and scalability can be achieved. nih.gov For the synthesis of profens, continuous-flow processes have been developed for key steps, including Friedel-Crafts acylation and subsequent rearrangement reactions. nih.goviwaponline.com The integration of biocatalytic steps into continuous flow systems, for example, using immobilized enzymes in packed-bed reactors, offers a promising avenue for the continuous production of enantiopure profens. iwaponline.com
Process intensification also encompasses the integration of reaction and separation steps. For instance, the use of enzymatic membrane bioreactors (EMBRs) can combine the biocatalytic reaction with the separation of the product, leading to a more streamlined and efficient process. iwaponline.com Furthermore, the development of catalytic processes that minimize waste and utilize greener solvents and reagents is a central theme in modern pharmaceutical manufacturing. pharmafeatures.compharmafeatures.com The application of these principles to the synthesis of this compound will be critical for its long-term, sustainable production.
Chiral Resolution and Enantiomeric Purity Assessment of 2s 2 4 Phenylphenoxy Propanoic Acid
Chromatographic Enantioseparation Techniques
Chromatographic methods offer powerful and versatile tools for both analytical and preparative scale separation of enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).
Direct enantiomeric resolution by HPLC is a widely used method for determining the enantiomeric purity of profens, including Fenoprofen (B1672519). nih.gov This approach involves the use of a column packed with a chiral stationary phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different retention times and thus, separation. bgb-analytik.com
Several types of CSPs have proven effective for the resolution of 2-arylpropionic acids. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® series), are among the most versatile and widely used. bgb-analytik.comnih.gov Another effective class includes protein-based CSPs, such as α1-acid glycoprotein (AGP) columns (e.g., EnantioPac®), which have been successfully applied to the stereoselective determination of Fenoprofen in plasma. nih.govnih.gov
Method development involves optimizing the mobile phase composition, which typically consists of a nonpolar organic solvent (like hexane or heptane) and a polar modifier (like 2-propanol or ethanol) for normal-phase chromatography, or an aqueous buffer and an organic solvent (like acetonitrile) for reversed-phase chromatography. sigmaaldrich.com Acidic or basic additives are often incorporated to improve peak shape and resolution. bgb-analytik.com
| Parameter | Typical Conditions for Profen Enantioseparation |
| Chiral Stationary Phase | α1-acid glycoprotein (AGP); Polysaccharide-based (e.g., Chiralcel OJ-RH) nih.gov |
| Mobile Phase | Acetonitrile (B52724)/Aqueous buffer (e.g., 0.1% TEAA, pH 4.1) sigmaaldrich.com or Hexane/2-propanol/Trifluoroacetic acid nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min nih.govnih.gov |
| Detection | UV at 220 nm or 225 nm nih.govnih.gov |
| Detection Limit (Fenoprofen) | 0.25 µg/ml for each enantiomer in plasma nih.gov |
Gas chromatography can also be employed for enantiomeric separation. There are two main approaches for the chiral analysis of compounds like Fenoprofen by GC. mdpi.com
Indirect Method: This involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different boiling points and chromatographic properties, can then be separated on a standard achiral GC column.
Direct Method: This method utilizes a chiral stationary phase capable of directly separating the enantiomers. For acidic compounds, derivatization to a more volatile ester form (e.g., methyl or ethyl ester) is typically required prior to injection onto the chiral column.
While effective, GC methods often require derivatization steps, which can add complexity and potential sources of error to the analysis. mdpi.com
Supercritical fluid chromatography (SFC) has emerged as a powerful green alternative to HPLC for chiral separations. nih.gov SFC typically uses supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent (co-solvent), such as methanol (B129727) or ethanol. mdpi.com This mobile phase has low viscosity and high diffusivity, which allows for faster separations and reduced solvent consumption compared to HPLC. nih.gov
SFC is compatible with the same types of chiral stationary phases used in HPLC, including Pirkle-type and polysaccharide-based CSPs. researchgate.netfagg.be The technique is applicable at both analytical and preparative scales, making it highly valuable in the pharmaceutical industry for the purification of single enantiomers. nih.gov The enantiomers of Flurbiprofen, a structurally related profen, have been successfully separated using SFC with a Whelk® O1 (S,S) Pirkle-type CSP, indicating the applicability of this technique for Fenoprofen. fagg.be
| Technique | Advantages for Chiral Separation | Common CSPs |
| HPLC | High versatility, wide range of available CSPs, well-established methods. nih.gov | Polysaccharide-based, protein-based, Pirkle-type. bgb-analytik.com |
| GC | High resolution for volatile compounds. | Cyclodextrin derivatives. |
| SFC | Fast analysis, reduced organic solvent consumption (greener), suitable for preparative scale. nih.gov | Polysaccharide-based, Pirkle-type. researchgate.net |
Spectroscopic Methods for Enantiomeric Excess Determination
Circular dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. This property makes CD spectroscopy an invaluable tool for distinguishing between enantiomers and assigning their absolute stereochemistry. jasco-global.com
For (2S)-2-(4-phenylphenoxy)propanoic acid, the CD spectrum provides a unique fingerprint. Studies on the complexation of Fenoprofen with β-cyclodextrin show distinct ellipticity maxima in the CD spectra, for example at 274.6 nm and 280.6 nm. nih.gov The sign of the Cotton effect at a specific wavelength can be correlated to the absolute configuration of the enantiomer.
Furthermore, CD detectors can be coupled with HPLC systems to provide highly selective detection for chiral analysis. nih.govjasco-global.com In an HPLC-CD setup, an achiral compound co-eluting with the chiral analyte would be detected by a standard UV detector but would be transparent in the CD detector, thus simplifying chromatogram interpretation and confirming the identity of the chiral peaks. jasco-global.com
| Spectroscopic Data | Wavelength (nm) | Observation |
| UV Absorption Maximum | 270.6 nm | Absorption peak for uncomplexed Fenoprofen. nih.gov |
| CD Ellipticity Maxima | 274.6 nm, 280.6 nm | Observed for Fenoprofen in the presence of β-cyclodextrin. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents or Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the determination of enantiomeric excess (% ee). Since enantiomers are spectroscopically indistinguishable in an achiral environment, the use of chiral auxiliaries is necessary to induce diastereomeric differentiation. This can be achieved through the use of either chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs).
Chiral Derivatizing Agents (CDAs)
The reaction of a racemic or enantiomerically enriched sample of 2-(4-phenylphenoxy)propanoic acid with an enantiomerically pure chiral derivatizing agent leads to the formation of a mixture of diastereomers. These diastereomers possess different physical and spectral properties, including distinct chemical shifts in their NMR spectra. nih.gov
A common approach involves the formation of diastereomeric amides or esters. For instance, reacting 2-(4-phenylphenoxy)propanoic acid with a chiral amine, such as (S)-phenylethylamine, would yield two diastereomeric amides: (S,S') and (R,S'). The protons in the vicinity of the newly formed stereogenic centers will experience different magnetic environments, resulting in separate signals in the ¹H NMR spectrum. The relative integration of these signals provides a direct measure of the enantiomeric ratio of the original carboxylic acid.
While no specific data for the derivatization of this compound is readily available in the literature, studies on structurally similar 2-arylpropanoic acids demonstrate the utility of this method. For example, the formation of diastereomeric amides of 1,4-benzoxathian-2-carboxylic acids with (S)-phenylethylamine showed significant differences in their ¹H-NMR spectra, allowing for the determination of their absolute configurations. nih.govnih.gov
Table 1: Representative Chiral Derivatizing Agents for Carboxylic Acids
| Chiral Derivatizing Agent | Functional Group of Analyte | Type of Diastereomer Formed |
|---|---|---|
| (S)-(-)-α-Methylbenzylamine | Carboxylic Acid | Amide |
| (R)-(+)-1-(1-Naphthyl)ethylamine | Carboxylic Acid | Amide |
| (S)-(-)-1-Amino-2-propanol | Carboxylic Acid | Amide |
Chiral Shift Reagents (CSRs)
Chiral shift reagents, typically lanthanide complexes with chiral ligands, offer a non-covalent method for enantiomeric discrimination. These paramagnetic complexes can reversibly associate with the analyte, inducing significant changes in the chemical shifts of nearby protons. The diastereomeric complexes formed between the CSR and the two enantiomers of the analyte have different association constants and/or geometries, leading to differential induced shifts and the resolution of enantiomeric signals in the NMR spectrum.
For 2-(4-phenylphenoxy)propanoic acid, a chiral europium(III) or ytterbium(III) complex could be employed. The carboxylic acid functional group of the analyte would coordinate to the lanthanide metal center. Protons closer to the coordination site, such as the α-proton and the methyl protons, would be expected to show the largest induced shifts and the greatest separation between the signals of the (S)- and (R)-enantiomers. The enantiomeric excess can then be determined by integrating the resolved signals.
While specific data for this compound is not available, the principle has been demonstrated for a variety of carboxylic acids using chiral receptors derived from L-proline and BINOL-based amino alcohols. nih.govnih.gov
Table 2: Common Chiral Lanthanide Shift Reagents
| Reagent Name | Lanthanide Ion | Chiral Ligand |
|---|---|---|
| Eu(hfc)₃ | Europium(III) | 3-(Heptafluoropropylhydroxymethylene)-d-camphorato |
| Eu(tfc)₃ | Europium(III) | 3-(Trifluoroacetyl)-d-camphorato |
Crystallographic Analysis for Absolute Configuration Determination
While NMR with chiral auxiliaries can determine enantiomeric purity, X-ray crystallography provides an unambiguous method for the determination of the absolute configuration of a chiral molecule. springernature.comnih.gov This technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal.
To determine the absolute configuration of this compound, a single crystal of the enantiomerically pure compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. The intensities of Friedel pairs (reflections hkl and -h-k-l) will be slightly different due to anomalous dispersion, allowing for the determination of the absolute structure. nih.gov The Flack parameter is a key indicator in this analysis; a value close to 0 for a given enantiomer confirms the assigned absolute configuration, while a value near 1 indicates that the inverted structure is correct.
In cases where obtaining a suitable single crystal of the analyte is challenging, co-crystallization with a chiral molecule of known absolute configuration can be employed. This forms a diastereomeric salt, and the known configuration of the co-former serves as an internal reference for determining the absolute configuration of the target molecule. nih.gov
Although a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database, the crystal structures of related profens, such as ibuprofen (B1674241), have been determined. researchgate.net For racemic ibuprofen, crystallographic studies have revealed details of its solid-state packing and hydrogen bonding interactions. researchgate.netresearchgate.net A similar analytical approach would provide definitive proof of the 'S' configuration for the enantiomer of 2-(4-phenylphenoxy)propanoic acid.
Table 3: Crystallographic Data for a Structurally Related Compound (Racemic Ibuprofen Phase II)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.610 |
| b (Å) | 7.876 |
| c (Å) | 10.669 |
| β (°) | 99.873 |
| Volume (ų) | 1210.7 |
| Z | 4 |
Data obtained for racemic ibuprofen at 258 K. researchgate.net
Structure Activity Relationship Sar Studies of 2s 2 4 Phenylphenoxy Propanoic Acid and Analogues
Systematic Elucidation of Key Pharmacophoric Elements
The molecular architecture of (2S)-2-(4-phenylphenoxy)propanoic acid, a member of the phenoxypropanoic acid class of compounds, contains several key pharmacophoric elements that are crucial for its biological activity. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to interact with a specific biological target and elicit a response. For phenoxypropanoic acid derivatives, the generally accepted pharmacophoric model includes a combination of hydrophobic regions, a hydrogen bond acceptor, and an acidic group, which together facilitate molecular recognition and binding. boronmolecular.com
The Biphenyl (B1667301) Core: The 4-phenylphenoxy group constitutes a large, rigid, and lipophilic scaffold. This biphenyl system is critical for establishing van der Waals and hydrophobic interactions within the binding pocket of its target protein. The two aromatic rings provide a large surface area for non-polar interactions and can engage in π-π stacking with aromatic amino acid residues of the receptor. viamedica.pl
The Ether Linkage: The ether oxygen atom connecting the biphenyl moiety to the propanoic acid side chain is a key hydrogen bond acceptor. This feature allows for the formation of a crucial hydrogen bond with a corresponding donor group on the target protein, thereby anchoring the ligand in the correct orientation for optimal binding.
The Propanoic Acid Moiety: The propanoic acid group provides a critical acidic center, which is typically ionized at physiological pH. This anionic carboxylate group can form strong ionic interactions or hydrogen bonds with positively charged or polar residues in the binding site, such as arginine or lysine. rsc.org The length and branching of this alkyl chain also influence the molecule's orientation and flexibility within the binding pocket.
The Chiral Center: The stereochemistry at the C2 position of the propanoic acid is a critical determinant of biological activity. The (2S)-configuration is generally associated with higher potency compared to the (2R)-enantiomer in related classes of compounds like the 2-arylpropanoic acids (profens). viamedica.plresearchgate.net This stereoselectivity implies a specific three-dimensional arrangement is required for optimal interaction with the chiral environment of the biological target.
A generalized pharmacophore model for phenoxy-2-methyl propanoic acid derivatives often highlights the spatial relationship between these key features. The model typically consists of one hydrogen bond acceptor feature (the ether oxygen), a hydrophobic region (the biphenyl core), and a hydrogen bond donor/ionizable group (the carboxylic acid). nih.gov The precise spatial arrangement and interplay of these elements are fundamental to the molecular recognition and subsequent biological response.
Impact of Aromatic Ring Substitutions on Molecular Recognition and Binding
Substitutions on the aromatic rings of the 4-phenylphenoxy scaffold can significantly modulate the compound's binding affinity and selectivity by altering its electronic and steric properties. The nature, position, and size of these substituents can either enhance or diminish the interactions with the target protein.
Electronic Effects:
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens (F, Cl, Br) or nitro groups (NO₂), can create a more electron-deficient aromatic system. This can enhance interactions with electron-rich residues in the binding pocket and can also influence the acidity of the propanoic acid moiety. For instance, studies on related aromatic compounds have shown that the introduction of fluorine can lead to subtle changes in protein elution in multimodal chromatography systems, suggesting an alteration in binding characteristics. boronmolecular.com
Electron-Donating Groups (EDGs): Conversely, EDGs like methyl (CH₃) or methoxy (B1213986) (OCH₃) groups increase the electron density of the aromatic rings. This can strengthen π-π stacking interactions and cation-π interactions with appropriate residues in the target's binding site.
Steric Effects:
The size and position of substituents play a crucial role in determining the conformational preferences of the molecule and its fit within the binding pocket.
Substituent Size and Position: Bulky substituents can introduce steric hindrance, which may either prevent the molecule from adopting an active conformation or, conversely, promote a more favorable binding orientation by restricting rotation around the biaryl bond. The position of the substituent is also critical; for example, ortho-substitution on the phenyl rings can force a non-planar conformation of the biphenyl system, which may be either beneficial or detrimental to binding depending on the topology of the receptor site. Computational studies on substituted aromatic compounds have highlighted the importance of substituent position in influencing reactivity and biological activity. rsc.orgresearchgate.net
The interplay between steric and electronic effects is complex and often context-dependent. A comprehensive understanding of these influences is essential for the rational design of analogues with improved activity and selectivity.
Table of Aromatic Ring Substitution Effects on Related Biphenyl Carboxamide Analogues
| Substituent | Position | General Effect on Activity (in related systems) | Potential Rationale |
|---|---|---|---|
| -Cl | para | Often enhances activity | Favorable hydrophobic and electronic interactions |
| -F | para | Can increase potency | Can enhance binding affinity and metabolic stability |
| -CH₃ | para | Variable effects | Can provide beneficial hydrophobic interactions but may also introduce steric clashes |
| -OCH₃ | meta | Can increase activity | May form specific hydrogen bonds or favorable electronic interactions |
| -NO₂ | para | Often decreases activity | Can introduce unfavorable steric and electronic effects |
Note: The data in this table is generalized from studies on related biphenyl and phenoxy acid derivatives and may not be directly applicable to this compound without specific experimental validation.
Role of the Propanoic Acid Moiety in Specific Molecular Interactions
The carboxylic acid group is typically ionized at physiological pH, forming a carboxylate anion. This negatively charged group is a strong hydrogen bond acceptor and can also participate in ionic interactions (salt bridges) with positively charged amino acid residues such as arginine, lysine, or histidine within the receptor's binding pocket. rsc.org These high-energy interactions are often critical for high-affinity binding and are a common feature in the binding of many non-steroidal anti-inflammatory drugs (NSAIDs) to their target enzymes. rsc.org
The length of the alkyl chain of the propanoic acid moiety is also an important determinant of activity. While a two-carbon chain (propanoic acid) is common in this class of compounds, variations in chain length can significantly impact potency. A shorter chain (acetic acid) or a longer chain (butanoic acid) can alter the position of the carboxylate group relative to the aromatic scaffold, potentially leading to suboptimal interactions with the anchoring residues in the binding site. Studies on related compounds have shown that even minor modifications to this chain can lead to significant changes in biological activity. mdpi.com
Given the potential for the carboxylic acid group to contribute to poor pharmacokinetic properties, such as rapid metabolism or poor membrane permeability, the concept of bioisosteric replacement is highly relevant. viamedica.plresearchgate.netviamedica.plnih.gov Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can elicit a similar biological response. Common bioisosteres for the carboxylic acid group include:
Tetrazoles: These five-membered heterocyclic rings are acidic and can mimic the charge and hydrogen bonding capabilities of a carboxylic acid. nih.gov
Acyl Sulfonamides: This functional group is also acidic and can form similar interactions as a carboxylate.
Hydroxamic Acids: These groups are also acidic and can act as effective mimics of carboxylic acids. viamedica.pl
The replacement of the carboxylic acid with a suitable bioisostere can potentially improve the molecule's drug-like properties while maintaining or even enhancing its biological activity.
Table of Carboxylic Acid Bioisosteres and Their Properties
| Bioisostere | Structure | pKa Range | Key Features |
|---|---|---|---|
| Carboxylic Acid | -COOH | ~4-5 | Forms strong ionic and hydrogen bonds |
| Tetrazole | -CN₄H | ~4.5-5 | Mimics charge and H-bonding of carboxylate; metabolically more stable |
| Acyl Sulfonamide | -CONHSO₂R | ~3-5 | Acidic; can form similar interactions |
| Hydroxamic Acid | -CONHOH | ~8-9 | Moderately acidic; can chelate metal ions |
Stereochemical Determinants of Differential Molecular Interactions
The presence of a chiral center at the C2 position of the propanoic acid moiety in this compound is a critical factor influencing its biological activity. This stereocenter gives rise to two enantiomers, (S) and (R), which can exhibit significantly different pharmacological and pharmacokinetic properties. nih.gov This phenomenon, known as stereoselectivity, arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids.
For the class of 2-arylpropanoic acids, commonly known as "profens" (e.g., ibuprofen (B1674241), ketoprofen), it is well-established that the (S)-enantiomer is predominantly responsible for the therapeutic activity, while the (R)-enantiomer is often significantly less active or inactive. viamedica.plresearchgate.net The higher potency of the (S)-enantiomer is attributed to its ability to adopt a conformation that allows for a more favorable three-point interaction with the binding site of the target protein. This optimal fit facilitates the necessary non-covalent interactions, such as hydrophobic interactions, hydrogen bonds, and ionic bonds, required for a stable ligand-receptor complex.
The differential binding of the enantiomers can be rationalized by considering the spatial arrangement of the key pharmacophoric groups. The specific three-dimensional orientation of the 4-phenylphenoxy group, the propanoic acid moiety, and the methyl group around the chiral center in the (S)-configuration is complementary to the topography of the binding pocket. In contrast, the (R)-enantiomer, being a mirror image, cannot achieve the same optimal fit, and one or more of its key functional groups may be misaligned with the corresponding interaction points in the receptor. This can result in weaker binding or a complete lack of interaction.
The profound impact of stereochemistry on the activity of this compound and its analogues underscores the importance of chiral synthesis and separation in drug discovery and development to ensure the administration of the more potent and potentially safer enantiomer.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential in determining the activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues and to guide the design of more effective compounds.
For a series of this compound analogues, a QSAR study would typically involve the following steps:
Data Set Compilation: A dataset of structurally related compounds with their corresponding experimentally determined biological activities is collected.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Describe the connectivity of atoms in the molecule.
Electronic descriptors: Characterize the electronic properties, such as partial charges and dipole moments.
Steric descriptors: Relate to the size and shape of the molecule.
Hydrophobic descriptors: Quantify the lipophilicity of the molecule (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
A hypothetical QSAR equation for a series of this compound analogues might take the following form:
log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)
Where:
log(1/IC₅₀) is the biological activity.
logP represents the lipophilicity of the molecule.
LUMO is the energy of the lowest unoccupied molecular orbital, an electronic descriptor.
MR is the molar refractivity, a steric descriptor.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
The interpretation of such a model could reveal, for example, that an increase in lipophilicity (positive β₁) and a decrease in LUMO energy (negative β₂) are beneficial for activity. This information can then be used to guide the synthesis of new analogues with optimized properties. QSAR studies on related classes of compounds have successfully identified key structural requirements for activity and have aided in the design of more potent molecules. boronmolecular.com
Conformational Analysis and its Influence on Molecular Activity
The biological activity of a flexible molecule like this compound is not only dependent on its chemical structure but also on its three-dimensional conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt due to rotation around its single bonds. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is crucial for its activity.
The Ether Bonds: The C-O-C bonds of the ether linkage. Rotation around these bonds affects the orientation of the propanoic acid side chain relative to the aromatic scaffold.
The Propanoic Acid Side Chain Bonds: The C-C bonds within the propanoic acid moiety. Rotation here determines the spatial positioning of the carboxyl group.
The preferred conformation of the molecule in solution may not be the same as its bioactive conformation when bound to the receptor. The binding process often involves a conformational change in both the ligand and the protein to achieve an optimal fit, a concept known as "induced fit."
Computational methods, such as molecular mechanics and quantum mechanics, are widely used to perform conformational analysis. These methods can be used to:
Identify low-energy conformers: By systematically rotating the flexible bonds and calculating the energy of each resulting conformation, it is possible to identify the most stable conformers.
Determine the bioactive conformation: By docking the various low-energy conformers into the binding site of the target protein, it is possible to identify the conformation that exhibits the best binding affinity.
Understanding the conformational preferences of this compound and its analogues is essential for a complete understanding of its structure-activity relationship. This knowledge can be used to design more rigid analogues that are pre-organized in the bioactive conformation, potentially leading to an increase in binding affinity and potency. Studies on related compounds have shown that the crystal structure can reveal important information about intermolecular interactions and packing, which are influenced by the molecule's conformation. researchgate.net
Molecular Mechanisms and Biochemical Interactions of 2s 2 4 Phenylphenoxy Propanoic Acid
Identification and Characterization of Molecular Targets (In Vitro)
The principal molecular targets of (2S)-2-(4-phenylphenoxy)propanoic acid identified through in vitro studies are the cyclooxygenase (COX) enzymes. This compound interacts directly with these enzymes to modulate the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain.
In vitro assays using recombinant human enzymes confirm that this compound, referred to as loxoprofen-SRS, is a non-selective inhibitor of both COX-1 and COX-2. nih.gov The prodrug form, loxoprofen (B1209778) sodium, is inactive against both isoforms in these assays. nih.govresearchgate.net This demonstrates that the bioactivation to its alcohol metabolite is essential for its enzymatic inhibitory activity. The inhibition of both COX isoforms leads to a reduction in the production of prostaglandins and thromboxane (B8750289) from arachidonic acid, which underlies its anti-inflammatory and analgesic effects. patsnap.com
| Compound | Molecular Target | Activity |
|---|---|---|
| This compound (loxoprofen-SRS) | Cyclooxygenase-1 (COX-1) | Inhibitory |
| This compound (loxoprofen-SRS) | Cyclooxygenase-2 (COX-2) | Inhibitory |
| Loxoprofen Sodium (Prodrug) | Cyclooxygenase-1 (COX-1) | Inactive |
| Loxoprofen Sodium (Prodrug) | Cyclooxygenase-2 (COX-2) | Inactive |
The primary mechanism of action for this compound is centered on enzyme inhibition rather than direct receptor binding. Extensive literature focuses on its interaction with COX enzymes. While downstream effects on cellular receptor expression, such as the Angiotensin II receptor, have been noted in cellular models, there is no significant evidence from in vitro binding assays to suggest that this compound acts as a direct ligand for a specific receptor class as its primary mode of action. Its target specificity is directed towards the active site of the COX isoenzymes.
Kinetic studies have revealed that the inhibition of both COX-1 and COX-2 by this compound (loxoprofen-SRS) is time-dependent. nih.govresearchgate.net This characteristic distinguishes it from simple competitive inhibitors and suggests a more complex interaction with the enzyme active site. nih.gov Time-dependent inhibition often involves an initial binding step followed by a conformational change or a slower dissociation, leading to potent inhibition. nih.gov However, specific thermodynamic data and detailed kinetic constants for the interaction between the active metabolite and the COX enzymes are not extensively detailed in the public literature.
The bioactivation of the prodrug Loxoprofen to its active metabolite is catalyzed predominantly by carbonyl reductase 1 (CBR1). drugbank.com Kinetic studies of this activation process in human skin using recombinant human CBR1 have determined specific enzymatic parameters.
| Parameter | Value |
|---|---|
| Michaelis Constant (Km) | 7.30 mM |
| Maximum Velocity (Vmax) | 402 nmol/min/mg protein |
Mechanistic Investigations at the Cellular Level (Non-Clinical Cell Models)
Studies using non-clinical cell models have provided insight into how this compound and its prodrug enter cells and subsequently modulate intracellular processes beyond prostaglandin (B15479496) synthesis.
The intestinal transport of Loxoprofen has been characterized using the human intestinal Caco-2 cell line as an in vitro model. These studies reveal that the uptake of Loxoprofen is a complex process involving both passive diffusion and carrier-mediated transport. sci-hub.ruresearchgate.netnih.gov The transport is dependent on both pH and concentration, with uptake being significantly higher at a more acidic pH of 6.0 compared to 7.4. sci-hub.runih.gov This process is mediated, at least in part, by a proton-dependent transport system. sci-hub.ruresearchgate.net The uptake kinetics can be described by the Michaelis-Menten equation, which accounts for both a saturable, carrier-mediated component and a non-saturable passive diffusion component. sci-hub.ruresearchgate.netnih.gov Inhibition of uptake by a monocarboxylate transporter (MCT) inhibitor suggests the involvement of an MCT-like system, although the interaction appears to be of low affinity and noncompetitive. sci-hub.ruresearchgate.net
| Kinetic Parameter | Value |
|---|---|
| Michaelis Constant (Km) | 4.8 mM |
| Maximum Uptake Velocity (Vmax) | 142 nmol/mg protein/30 sec |
| Passive Diffusion Constant (Kd) | 2.2 µl/mg protein/30 sec |
Beyond its effects on the cyclooxygenase pathway, Loxoprofen has been shown to modulate other intracellular signaling cascades in non-clinical cell models. In a study using human umbilical vein endothelial cells (HUVECs) injured by angiotensin II, Loxoprofen demonstrated protective effects by influencing pathways related to oxidative stress and apoptosis.
The compound was found to ameliorate the angiotensin II-induced production of reactive oxygen species (ROS) and mitigate the reduction in mitochondrial membrane potential. Furthermore, Loxoprofen suppressed the expression of the endothelial AT2R receptor and played a beneficial role in protecting against endothelial apoptosis by modulating the balance of key apoptotic proteins, including Bax, Bcl-2, and caspase-3 cleavage.
| Signaling Pathway/Process | Target | Observed Effect |
|---|---|---|
| Oxidative Stress | Reactive Oxygen Species (ROS) | Suppressed production |
| NOX-2 and NOX-4 Expression | Reduced | |
| Mitochondrial Membrane Potential | Mitigated reduction | |
| Apoptosis | Bax/Bcl-2 Expression | Balanced |
| Caspase-3 Cleavage | Mitigated | |
| AT2R Receptor Expression | Suppressed elevation |
Functional Genomics and Proteomics Approaches to Target Deconvolution
Functional genomics and proteomics are powerful tools used to identify the molecular targets of a compound and to understand its mechanism of action on a system-wide level. These approaches can include techniques such as thermal proteome profiling (TPP), chemical proteomics, and expression proteomics to pinpoint which proteins a compound interacts with and how it affects their function and expression.
A thorough search of scientific literature revealed no studies that have employed functional genomics or proteomics approaches specifically for the target deconvolution of this compound. Consequently, there is no available data on its direct protein targets or the downstream effects on protein expression and cellular pathways.
Allosteric Regulation and Cooperative Binding Phenomena
Allosteric regulation occurs when a molecule binds to a site on a protein other than the active site, causing a conformational change that modulates the protein's activity. Cooperative binding is a form of allosteric regulation where the binding of one ligand to a multisubunit protein influences the binding of subsequent ligands.
There is no published research indicating that this compound acts as an allosteric modulator or participates in cooperative binding phenomena. Studies on its constitutional isomer, fenoprofen (B1672519) (2-(3-phenoxyphenyl)propanoic acid), have shown that it can act as a positive allosteric modulator of melanocortin receptors. nih.govresearchgate.net However, this finding is specific to fenoprofen and cannot be extrapolated to this compound due to the different positioning of the phenoxy group, which can significantly alter its binding properties.
Biophysical Characterization of this compound Binding
Biophysical techniques are essential for characterizing the direct interaction between a small molecule and its protein target. Methods such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography provide detailed information about binding affinity, kinetics, thermodynamics, and the specific atomic-level interactions.
The scientific literature lacks any studies that have conducted a biophysical characterization of the binding of this compound to any biological target. As a result, there are no empirical data available regarding its binding affinity (K_d), kinetic parameters (k_on, k_off), or the structural basis of its interaction with any protein.
Metabolism and Biotransformation of 2s 2 4 Phenylphenoxy Propanoic Acid Non Human and in Vitro Research
Identification of Metabolites in Non-Human Biological Systems (e.g., Liver Microsomes, Tissue Homogenates)
In vitro studies utilizing non-human biological systems, such as liver microsomes, have been instrumental in identifying the primary metabolites of (2S)-2-(4-phenylphenoxy)propanoic acid. The main biotransformation products result from oxidation and conjugation reactions. The two major metabolites identified are 4'-hydroxyfenoprofen and fenoprofen (B1672519) acyl glucuronide. nih.govnih.govresearchgate.netdrugbank.com The formation of these metabolites is a critical step in the detoxification and elimination of the parent compound. About 90% of a single dose is typically eliminated as these major urinary metabolites within 24 hours. drugbank.com
Table 1: Major Metabolites of this compound Identified in In Vitro Systems
| Metabolite Name | Metabolic Pathway | Description |
| 4'-hydroxyfenoprofen | Oxidation (Hydroxylation) | An oxidative metabolite formed by the addition of a hydroxyl group to the 4' position of the phenoxy ring. nih.govresearchgate.net |
| This compound acyl glucuronide | Conjugation (Glucuronidation) | A conjugate formed by the attachment of glucuronic acid to the carboxylic acid group of the parent compound. nih.govkarger.com |
| 4'-hydroxyfenoprofen glucuronide | Oxidation and Conjugation | A secondary metabolite formed by the glucuronidation of 4'-hydroxyfenoprofen. drugbank.com |
Characterization of Metabolic Pathways and Enzymes Involved
The biotransformation of this compound involves both Phase I and Phase II metabolic reactions, which are catalyzed by distinct enzyme systems primarily located in the liver.
Phase I metabolism of this compound is characterized by oxidative reactions, principally hydroxylation. This process is mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. ontosight.ainih.gov These monooxygenases catalyze the formation of hydroxylated metabolites, with 4'-hydroxyfenoprofen being the most significant product. nih.govresearchgate.net While the specific CYP isozymes responsible for fenoprofen's metabolism are not extensively detailed in the reviewed literature, related nonsteroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class are primarily metabolized by CYP2C8 and CYP2C9. nih.gov This suggests a probable role for these enzymes in the hydroxylation of this compound.
The primary Phase II metabolic pathway for this compound and its oxidative metabolite is conjugation with D-glucuronic acid. karger.com This reaction, known as glucuronidation, is the most important route for the elimination of the compound. drugbank.com It is catalyzed by UDP-glucuronosyltransferases (UDPGTs), which transfer glucuronic acid from the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the carboxylic acid moiety of the molecule. nih.govkarger.comnih.gov This process results in the formation of water-soluble diastereomeric acyl glucuronides, which are more readily excreted from the body. nih.govkarger.com While sulfation is another common conjugation pathway for xenobiotics, glucuronidation is reported as the predominant pathway for this compound.
Stereoselective Aspects of Metabolism and Biotransformation
The metabolism of fenoprofen is markedly stereoselective. Although this compound is the more pharmacologically potent enantiomer, much of the metabolic research has been conducted using the racemic mixture. researchgate.net A key metabolic feature is the unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo. nih.govresearchgate.net
Glucuronidation also exhibits significant enantioselectivity. In vitro studies using liver microsomes from various species, including rats, rabbits, and sheep, have demonstrated that the initial rate of glucuronide formation is higher for the R-enantiomer than for the S-enantiomer. nih.govkarger.com Despite the faster conjugation of the R-enantiomer, the (S)-acyl glucuronide is the predominant form excreted, a consequence of the extensive chiral inversion of (R)-fenoprofen to (S)-fenoprofen prior to elimination. nih.govresearchgate.net The degradation of the resulting acyl glucuronide conjugates is also stereoselective, with the R-glucuronide degrading at a faster rate than the S-glucuronide in vitro. nih.gov
Table 2: Summary of Stereoselective Aspects of Metabolism
| Metabolic Process | Observation | Reference(s) |
| Chiral Inversion | Unidirectional inversion of the (R)-enantiomer to the active (S)-enantiomer. | nih.govresearchgate.net |
| Glucuronidation Rate | In vitro initial formation rate of glucuronides is higher for the (R)-enantiomer compared to the (S)-enantiomer. | nih.govkarger.com |
| Plasma Disappearance | The (R)-fenoprofen glucuronide is cleared from plasma more rapidly than the (S)-glucuronide. | nih.gov |
| Urinary Excretion | The compound is almost entirely excreted as its (S)-acyl glucuronides. | nih.gov |
| Glucuronide Degradation | The (R)-glucuronide conjugate degrades more rapidly than the (S)-glucuronide conjugate in vitro. | nih.gov |
In Vitro Metabolic Stability and Enzyme Kinetics Studies
In vitro systems, particularly liver microsomes, are commonly used to assess the metabolic stability of drug candidates. nih.gov For this compound, such studies have focused on characterizing the kinetics of its major metabolic pathway, glucuronidation.
Kinetic studies have shown that the rate of glucuronide formation is dependent on the concentrations of both the fenoprofen substrate and the UDPGA co-substrate. karger.com In microsomal preparations from sheep, rabbit, rat, and human liver, the initial rates of glucuronide formation were consistently higher for R-fenoprofen than for S-fenoprofen. nih.govkarger.com This indicates a stereoselective preference by the UGT enzymes. One study noted that the R/S ratio of the glucuronide products formed was independent of the UDPGA concentration and also independent of the substrate concentration when it was above 0.4 mmol/L. karger.com The stability of the formed acyl glucuronide metabolites has also been examined, with findings showing that stability is pH-dependent and is decreased in the presence of human serum albumin, which appears to have esterase-like activity. nih.gov
Table 3: In Vitro Enzyme Kinetic Findings for Fenoprofen Glucuronidation
| Parameter | Finding | Species Studied | Reference(s) |
| Substrate Preference | Initial rate of glucuronide formation is higher for R-fenoprofen than for S-fenoprofen. | Sheep, Rabbit, Rat, Human | nih.govkarger.com |
| Substrate Dependence | Rate of glucuronide formation is dependent on fenoprofen concentration. | Sheep | karger.com |
| Co-substrate Dependence | Rate of glucuronide formation is dependent on UDPGA concentration. | Sheep | karger.com |
| Metabolite Stability | Glucuronide conjugates are subject to degradation via hydrolysis and acyl migration. Stability is decreased in the presence of albumin. | N/A | nih.gov |
Prodrug Strategies for Modifying Metabolic Fate (Conceptual and In Vitro)
While specific in vitro studies on prodrugs of this compound are not prominent in the literature, general prodrug strategies for NSAIDs are well-established and conceptually applicable. nih.gov The primary motivation for developing NSAID prodrugs is often to mitigate gastrointestinal side effects by temporarily masking the free carboxylic acid group, which is a key structural feature of this class of drugs.
Advanced Analytical Methodologies for 2s 2 4 Phenylphenoxy Propanoic Acid Quantification in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Trace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the trace analysis of (2S)-2-(4-phenylphenoxy)propanoic acid due to its exceptional sensitivity and specificity. nih.govnih.gov Method development typically involves optimizing chromatographic separation, mass spectrometric detection, and sample preparation to achieve low limits of detection and quantification.
A rapid, simple, and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed to quantify fenoprofen (B1672519), the racemate of this compound. nih.gov Separation is often achieved on a C18 column using a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous component with an additive such as acetic acid or formic acid to ensure proper ionization. nih.govnih.gov Electrospray ionization (ESI) in the negative ion mode is commonly employed for the ionization of this compound. nih.gov Quantification is performed using selected reaction monitoring (SRM), tracking specific precursor-to-product ion transitions. For instance, a common transition for fenoprofen is m/z 241/197. nih.gov
The following table summarizes typical parameters for an LC-MS/MS method for fenoprofen analysis:
| Parameter | Condition |
| Chromatography | UHPLC |
| Column | BEH C18 (50 × 2.1 mm, 1.7 μm) |
| Mobile Phase | Methanol-0.2% acetic acid in water (75:25, v/v) |
| Flow Rate | Isocratic elution |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Ion Transitions | m/z 241/197 for fenoprofen |
This method has demonstrated excellent linearity over a concentration range of 0.02-20 μg/mL with high accuracy and precision. nih.gov
High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of metabolites of this compound in various biological systems. nih.gov HRMS instruments, such as quadrupole time-of-flight (Q-TOF) and Orbitrap-based systems, provide highly accurate mass measurements (typically <5 ppm deviation), which enables the determination of elemental compositions for both the parent compound and its metabolites. nih.govnews-medical.net This high resolving power allows for the differentiation of drug-related material from endogenous matrix components, which is crucial for confident metabolite identification. nih.gov Data mining techniques, including mass defect filtering and isotope pattern analysis, are employed to facilitate the detection of metabolites from complex datasets. nih.gov
For the most accurate and precise quantification, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.govuab.cat This technique involves spiking a sample with a known amount of a stable isotope-labeled internal standard of the analyte, such as this compound-d3. nih.govnih.gov Because the internal standard is chemically identical to the analyte, it co-elutes and co-ionizes, allowing for the correction of matrix effects and variations in sample preparation and instrument response. nih.gov The ratio of the signal from the native analyte to the isotopically labeled standard is used to calculate the absolute concentration of the analyte. uab.cat This approach significantly improves the reliability and accuracy of quantitative results, making it ideal for definitive studies. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) offers another robust platform for the analysis of this compound, particularly after conversion to more volatile derivatives. nih.gov Carboxylic acids like this compound are typically derivatized to their methyl or other esters to improve their volatility and chromatographic behavior. nih.govnih.gov
The derivatized analyte is then separated on a suitable GC column and detected by a mass spectrometer. nih.gov Electron impact (EI) is a common ionization technique used in GC-MS, which generates characteristic fragmentation patterns that can be used for identification and quantification. nih.govthepharmajournal.com Selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific characteristic ions of the derivatized analyte. nih.gov This technique has been successfully applied to the investigation of various phenoxypropanoic acid derivatives. nih.gov
Capillary Electrophoresis (CE) for Separation and Detection
Capillary electrophoresis (CE) is a high-efficiency separation technique that can be utilized for the analysis of this compound. nih.govnih.gov CE separates analytes based on their charge-to-size ratio in an electric field. eurofins.com For chiral compounds like this compound, chiral selectors such as cyclodextrins can be added to the background electrolyte to achieve enantiomeric separation. nih.gov
Studies have demonstrated the successful resolution of profen enantiomers, including fenoprofen, using capillary zone electrophoresis (CZE) with cyclodextrins. nih.gov The separation can be optimized by adjusting parameters such as the type and concentration of the cyclodextrin, the pH and concentration of the background electrolyte, and the capillary temperature. nih.gov This method is advantageous due to its high efficiency, short analysis time, and low consumption of reagents and samples. mdpi.com
Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening (In Vitro)
For high-throughput screening (HTS) of this compound in in vitro research, spectrophotometric and fluorometric assays offer rapid and cost-effective solutions. nih.govnih.gov
UV-visible spectrophotometry can be used for the quantification of this compound. jpionline.org The compound exhibits a maximum absorbance at a specific wavelength (e.g., 272 nm), which can be used for its determination. jpionline.orgcore.ac.uk While less selective than mass spectrometric methods, spectrophotometry is well-suited for simpler matrices and for applications where high throughput is a priority. nih.gov
Fluorometric assays can provide higher sensitivity. nih.gov These assays often utilize fluorescent probes that change their spectral properties upon interaction with the analyte or as a result of an enzymatic reaction involving the analyte. nih.gov The development of such assays for this compound would involve identifying a suitable probe or reaction system that provides a robust and reproducible signal. HTS formats often employ 96-well or 384-well plates and automated liquid handling systems to screen large numbers of samples efficiently. nih.gov
Sample Preparation Techniques for Complex Biological and Environmental Research Matrices (Non-Human)
Effective sample preparation is critical for accurate quantification of this compound in complex matrices by removing interferences and concentrating the analyte.
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and clean-up of analytes from aqueous samples like environmental water or biological fluids. researchgate.netnih.gov For acidic compounds like this compound, a mixed-mode or polymer-based sorbent can be effective. researchgate.net The sample is loaded onto the SPE cartridge, interfering substances are washed away, and the analyte is then eluted with a suitable solvent. nih.gov A study on fenoprofen extraction from wastewater utilized a molecularly imprinted polymer for selective solid-phase extraction, achieving a recovery of 99.6%. researchgate.net
Liquid-Liquid Extraction (LLE) is a classic method that partitions the analyte between two immiscible liquid phases. researchgate.net For this compound, this typically involves acidifying the aqueous sample to protonate the carboxylic acid group, making it more soluble in an organic solvent. researchgate.net The organic phase containing the analyte is then separated and concentrated.
Microextraction Techniques , such as solid-phase microextraction (SPME) and capsule phase microextraction (CPME), are more recent developments that offer advantages in terms of reduced solvent consumption and simplified procedures. researchgate.net These techniques involve the use of a small amount of extraction phase (a coated fiber for SPME or a sorbent-filled capsule for CPME) to extract the analyte from the sample matrix. researchgate.net
The choice of sample preparation technique depends on the specific matrix, the required level of sensitivity, and the analytical instrumentation being used. The following table provides a summary of common sample preparation techniques.
| Technique | Principle | Application Example |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences pass through. | Extraction of fenoprofen from wastewater using a molecularly imprinted polymer. researchgate.net |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Extraction of fenoprofen enantiomers from plasma and urine. researchgate.net |
| Capsule Phase Microextraction (CPME) | Extraction using a sol-gel sorbent within a porous polymeric membrane. | Extraction of ibuprofen (B1674241) (a related compound) from urine samples. researchgate.net |
Design, Synthesis, and in Vitro Biological Evaluation of 2s 2 4 Phenylphenoxy Propanoic Acid Derivatives
Rational Design Principles for Structural Modification and Activity Enhancement
The structure-activity relationship (SAR) for arylpropionic acid derivatives provides a foundation for rational drug design. The goal is to modify the parent structure to optimize interactions with the target enzyme, typically COX-2, while minimizing effects on COX-1. nih.gov
Key structural features of (2S)-2-(4-phenylphenoxy)propanoic acid that are critical for its biological activity include:
The Carboxylic Acid Moiety: This group is essential for binding to the active site of COX enzymes. It typically forms a key ionic bond with a positively charged arginine residue (Arg-120) at the entrance of the active site channel. acs.org Modifications often involve creating ester or amide prodrugs to reduce gastric irritation, which can be hydrolyzed in vivo to release the active acidic drug. orientjchem.orggoogle.com
The α-Methyl Group: The stereochemistry at the α-carbon is crucial. The (S)-enantiomer is significantly more active as a COX inhibitor than the (R)-enantiomer. nih.gov Altering the size of this alkyl substituent can impact activity; studies on related profens show that while the α-monomethyl group is optimal, other small alkyl groups may be tolerated, whereas bulkier or di-alkyl substitutions can abolish activity. nih.gov
The Biphenyl (B1667301) Moiety: This large, lipophilic group occupies a hydrophobic channel within the COX active site. acs.org The biphenyl core influences the molecule's conformation and binding affinity. nbinno.com Structural modifications, such as adding substituents to either of the phenyl rings, can enhance potency and selectivity. For instance, selective COX-2 inhibitors often possess specific groups that can interact with a distinct side-pocket present in the COX-2 active site but not in COX-1. mdpi.com
Based on these principles, activity enhancement strategies focus on introducing moieties that can form additional interactions (e.g., hydrogen bonds) with active site residues or that can better exploit the larger, more flexible active site of COX-2 compared to COX-1. mdpi.com
Table 1: Structure-Activity Relationship (SAR) Insights for Derivative Design
| Molecular Moiety | Role in Biological Activity | Strategy for Modification | Expected Outcome |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Forms critical ionic bond with Arg-120 in COX active site. acs.org | Convert to ester or amide. | Creation of prodrugs to reduce gastric irritation. orientjchem.org |
| α-Methyl Group (-CH(CH₃)) | (S)-configuration is crucial for potent activity. nih.gov | Vary alkyl chain length. | Modulate potency and selectivity. |
| Biphenyl Core | Occupies hydrophobic pocket; influences binding affinity. nbinno.com | Introduce substituents on phenyl rings. | Enhance potency and exploit COX-2 side pocket for selectivity. mdpi.com |
Synthetic Strategies for Novel Analogues and Derivatives
The synthesis of novel derivatives of this compound involves versatile chemical reactions targeting its primary functional groups and scaffold.
The carboxylic acid group is a prime target for modification to create prodrugs with potentially improved tolerability. google.com
Esterification: Ester derivatives can be synthesized by reacting the parent acid with an appropriate alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. A more efficient method involves microwave-assisted esterification, which can significantly reduce reaction times. rsc.org For example, reacting this compound with various alcohols in the presence of a catalyst like sulfuric acid yields the corresponding esters.
Amidation: Amide derivatives are commonly prepared by first activating the carboxylic acid, followed by reaction with a desired amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). nih.gov This activated intermediate readily reacts with a primary or secondary amine to form the amide bond. This approach has been used to synthesize a wide array of flurbiprofen amides, a structurally related profen. nih.gov
Biphenyl Moiety Modification: The biphenyl scaffold can be modified to explore new interactions within the enzyme's active site. The Friedel-Crafts acylation is a classic method to introduce acyl groups onto the aromatic rings, which can serve as handles for further functionalization. rsc.org Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for creating new carbon-carbon bonds, allowing for the introduction of various aryl or alkyl groups onto a pre-functionalized (e.g., halogenated) biphenyl core.
Propanoic Acid Moiety Modification: Altering the propanoic acid side chain can influence the compound's potency and pharmacokinetic properties. nih.gov While the α-methyl group is often considered optimal, synthesizing analogues with different small alkyl groups at this position can be achieved by selecting the appropriate starting materials in a multi-step synthesis. nih.gov For example, modifications can be based on the malonic ester synthesis or similar alkylation strategies on a precursor molecule.
High-Throughput Screening (HTS) of Derivative Libraries for Biological Activity (In Vitro)
Once a library of derivatives is synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity in vitro. For derivatives of this compound, the primary targets are the COX-1 and COX-2 enzymes.
A common HTS method is a spectrophotometric assay that measures the peroxidase activity of COX enzymes. researchgate.net In this assay, the reduction of prostaglandin (B15479496) G2 (PGG2) to prostaglandin H2 (PGH2) by the enzyme is coupled to the co-oxidation of a chromogenic substrate like tetramethyl-p-phenylene diamine (TMPD). researchgate.net The rate of color development is proportional to the enzyme's activity. Potential inhibitors are added to the reaction mixture, and a reduction in color intensity indicates inhibition of the COX enzyme.
This assay can be performed in a 96-well plate format, allowing for the simultaneous testing of hundreds of compounds against both COX-1 and COX-2 to determine their potency (IC50 values) and selectivity. researchgate.netbpsbioscience.com
Table 2: Example of HTS Assay Protocol for COX Inhibition
| Step | Procedure | Purpose |
|---|---|---|
| 1 | Dispense purified recombinant COX-1 or COX-2 enzyme into wells of a 96-well plate. | Prepare the biological target. |
| 2 | Add test compounds (derivatives) at various concentrations. | Introduce potential inhibitors. |
| 3 | Add chromogenic substrate (e.g., TMPD) and heme cofactor. | Provide components for the detection reaction. |
| 4 | Initiate the reaction by adding the substrate, arachidonic acid. | Start the enzymatic conversion. |
| 5 | Measure absorbance at a specific wavelength over time using a plate reader. | Quantify enzyme activity and inhibition. |
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for Derivative Optimization
Computational methods are integral to optimizing lead compounds by predicting how structural changes will affect binding affinity and selectivity.
Structure-Based Drug Design (SBDD): SBDD relies on the known 3D crystal structure of the target protein. proteinstructures.com For this compound derivatives, the targets are COX-1 and COX-2, for which numerous crystal structures are available in the Protein Data Bank (PDB). mdpi.com Using molecular docking software, researchers can simulate how a designed derivative fits into the enzyme's active site. This allows for the prediction of binding orientation and energy. SBDD is particularly useful for designing selective COX-2 inhibitors by targeting the unique side pocket in the COX-2 active site (formed by Val509) which is absent in COX-1 (which has a bulkier Ile523 residue). mdpi.com
Ligand-Based Drug Design (LBDD): When a high-resolution structure of the target is unavailable, LBDD methods are used. nih.gov These approaches rely on the knowledge of a set of molecules known to be active. slideshare.net A pharmacophore model can be generated, which is an ensemble of the essential steric and electronic features that a molecule must possess to be active. For this class of compounds, the pharmacophore would include a carboxylic acid feature, a hydrophobic aromatic region, and a specific spatial arrangement. researchgate.net Newly designed derivatives can then be compared against this model to predict their potential activity.
Computational Screening of Hypothetical Derivatives
Before committing to chemical synthesis, large virtual libraries of "hypothetical" derivatives can be screened computationally to prioritize the most promising candidates. This process, known as virtual screening, significantly accelerates the drug discovery process. tandfonline.com
The process typically involves these steps:
Library Generation: A large database of virtual compounds is created by computationally applying various chemical modifications to the this compound scaffold. This can include adding different substituents at various positions on the biphenyl rings or altering the linker to the carboxylic acid.
Filtering: The virtual library is often filtered based on drug-like properties (e.g., Lipinski's Rule of Five) to remove molecules with poor pharmacokinetic potential. mdpi.com
Docking/Screening: The filtered library is then docked into the crystal structure of the target (e.g., COX-2) using high-throughput virtual screening (HTVS) protocols. tandfonline.comresearchgate.net The compounds are ranked based on their predicted binding affinity (docking score).
Selection: The top-ranked hypothetical derivatives are selected for chemical synthesis and subsequent in vitro biological evaluation. plos.org
This in silico approach allows for the exploration of a vast chemical space and focuses laboratory resources on synthesizing compounds with the highest probability of success. tandfonline.com
Computational Chemistry and Molecular Modeling of 2s 2 4 Phenylphenoxy Propanoic Acid
Molecular Docking Simulations with Putative Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule ligand, such as (2S)-2-(4-phenylphenoxy)propanoic acid, to the active site of a target protein. researchgate.netnih.gov
The process involves preparing the 3D structures of both the ligand and the target protein. A scoring function is then used to estimate the binding free energy (ΔGb) for different poses of the ligand within the protein's binding site, with lower energy scores typically indicating more favorable binding. nih.govnih.gov
While specific docking studies for this compound are not extensively detailed in publicly available literature, research on analogous propanoic acid derivatives highlights the utility of this approach. For instance, derivatives have been docked into the active sites of enzymes like cyclooxygenases (COX-1 and COX-2) and various matrix metalloproteinases (MMPs) to explore their potential as anti-inflammatory and anticancer agents. nih.govnih.govresearchgate.net Similarly, chiral phenoxy-phenyl-propanoic acid derivatives have been studied for their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), which are key targets in metabolic diseases. nih.gov In these studies, docking reveals crucial interactions, such as hydrogen bonds with key amino acid residues and hydrophobic interactions within the binding pocket, which are essential for ligand recognition and biological activity. nih.gov
Table 1: Illustrative Molecular Docking Data for Propanoic Acid Derivatives with Biological Targets Note: This table presents example data from studies on analogous compounds to illustrate the typical outputs of molecular docking simulations.
| Compound Type | Putative Target | Binding Affinity (ΔGb, kcal/mol) | Key Interacting Residues (Example) |
| Benzoylphenyl-propanoic acid derivative | Cyclooxygenase-2 (COX-2) | -8.5 to -9.5 | Arg120, Tyr385, Ser530 |
| Benzoylphenyl-propanoic acid derivative | Matrix Metalloproteinase-9 (MMP-9) | -7.0 to -8.0 | His226, Glu227, Pro246 |
| Chloro-phenoxy-phenyl-propanoic acid derivative | PPARγ | -9.0 to -10.5 | His323, Tyr473, Ser289 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the conformational flexibility of this compound, evaluate the stability of its complex with a biological target, and analyze the dynamics of the binding process. nih.gov
In a typical MD simulation, the ligand-protein complex generated from docking is placed in a simulated physiological environment (e.g., a box of water molecules and ions). The forces on each atom are calculated, and Newton's equations of motion are solved to track their movements over a specific period, often nanoseconds to microseconds.
Analysis of the MD trajectory can reveal:
Conformational Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the binding pose over time. A stable RMSD suggests a persistent binding mode.
Binding Site Flexibility: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be involved in ligand binding and recognition.
Interaction Persistence: The simulation allows for the analysis of the persistence of key interactions, like hydrogen bonds, identified in docking studies. nih.gov
For example, MD simulations performed on chiral propanoic acid derivatives bound to PPARγ have been used to confirm the stability of the docked conformation and to refine the understanding of the binding mode by observing the dynamic interplay between the ligand and the receptor. nih.gov
Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule from first principles. For this compound, these calculations can predict a range of fundamental characteristics that govern its chemical behavior and spectroscopic signatures. nih.govnih.gov
Key properties derived from quantum chemical calculations include:
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's electron-donating and accepting capabilities. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
Electrostatic Potential (ESP): Mapping the ESP onto the molecule's electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions, particularly hydrogen bonding.
Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's reactivity.
Spectroscopic Predictions: Quantum chemistry can simulate various types of spectra. For instance, vibrational frequencies can be calculated to predict the Infrared (IR) spectrum, and nuclear magnetic shielding constants can be computed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. This is valuable for structural elucidation and for comparing theoretical predictions with experimental data. nih.gov The prediction of mass spectra through quantum chemistry-based fragmentation analysis is also an emerging application. nih.gov
Table 2: Representative Electronic Properties of Aromatic Carboxylic Acids from Quantum Chemical Calculations Note: This table contains typical data ranges for molecules similar in structure to this compound, as would be predicted by DFT calculations.
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 to -7.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.0 to -2.0 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | 2.0 to 4.0 Debye | Measures molecular polarity and influences solubility and binding. |
Pharmacophore Modeling and Virtual Screening for Ligand Discovery
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.commdpi.com A pharmacophore model for this compound or its analogs would consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, spatially arranged in a specific geometry. researchgate.net
This model can be generated based on the structure of a known active ligand or from a ligand-protein complex. mdpi.comnih.gov Once developed and validated, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases. nih.govmdpi.com This process filters for molecules that match the pharmacophoric features, rapidly identifying novel compounds that are structurally diverse but may possess similar biological activity. figshare.comnih.gov This approach is highly efficient for discovering new lead compounds that could target the same biological pathways as this compound. mdpi.com
Table 3: Hypothetical Pharmacophore Model for a this compound Analog
| Pharmacophoric Feature | Description |
| Aromatic Ring (AR1) | Phenyl group. |
| Aromatic Ring (AR2) | Phenoxy group. |
| Hydrophobic Center (HY) | Propanoic acid methyl group. |
| Hydrogen Bond Donor (HBD) | Carboxylic acid hydroxyl group. |
| Hydrogen Bond Acceptor (HBA) | Carboxylic acid carbonyl group. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Non-Clinical)
The success of a drug candidate is highly dependent on its pharmacokinetic profile, encompassed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Predicting these properties early in the drug discovery process using computational models can significantly reduce the rate of late-stage failures. nih.govnih.govresearchgate.net Various software and web-based tools are available to estimate the ADME profile of a molecule like this compound based on its chemical structure. schrodinger.com
These predictive models are typically built using machine learning algorithms trained on large datasets of experimental data. nih.gov They can calculate a wide range of physicochemical and pharmacokinetic parameters.
Table 4: Predicted Physicochemical and ADME Properties for this compound (Illustrative) Note: These values are typical predictions from in silico ADME software for a molecule of this type and are not based on experimental data.
| Property | Predicted Value | Significance |
| Molecular Weight ( g/mol ) | ~242.26 | Influences diffusion and absorption. |
| LogP (Octanol/Water Partition Coefficient) | ~3.5 - 4.0 | Indicates lipophilicity, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | ~46.5 Ų | Relates to membrane permeability and oral bioavailability. |
| Number of Hydrogen Bond Donors | 1 | Influences solubility and membrane transport. |
| Number of Hydrogen Bond Acceptors | 3 | Influences solubility and membrane transport. |
| Caco-2 Permeability | Moderate to High | Predicts intestinal absorption. |
| Human Oral Absorption | >80% | Estimates the fraction of drug absorbed after oral administration. |
| CYP2D6 Inhibition | Predicted Inhibitor/Non-inhibitor | Indicates potential for drug-drug interactions. |
Homology Modeling for Target Protein Structure Prediction
Structure-based drug design methods like molecular docking require a high-resolution 3D structure of the target protein. However, for many proteins, an experimental structure determined by methods like X-ray crystallography or NMR is not available. In such cases, homology modeling (or comparative modeling) can be employed to build a theoretical 3D model of the protein. nih.gov
This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. The process involves:
Template Identification: Finding one or more proteins with known structures (templates) that have a significant sequence similarity to the target protein.
Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template(s).
Model Building: Constructing the 3D model of the target by copying the coordinates of the aligned residues from the template structure and building the non-aligned regions (loops).
Model Refinement and Validation: Optimizing the geometry of the model to relieve steric clashes and validating its quality using various stereochemical checks. nih.gov
If this compound were found to interact with a novel protein for which no experimental structure exists, homology modeling would be a critical first step to enable further computational studies, such as docking and molecular dynamics simulations, to investigate its binding mechanism.
Advanced Research Topics and Future Directions in 2s 2 4 Phenylphenoxy Propanoic Acid Studies
Integration with Systems Biology and Network Pharmacology Approaches
The evolution of high-throughput "omics" technologies has paved the way for systems biology and network pharmacology to provide a more holistic understanding of a drug's mechanism of action. frontiersin.org Rather than focusing on a single target, these approaches analyze the complex network of interactions between a drug and a multitude of biological components, including genes, proteins, and metabolites. nih.govnih.gov For a compound like (2S)-2-(4-phenylphenoxy)propanoic acid, this represents a significant shift from its well-documented role as a COX inhibitor.
Systems biology can be employed to integrate and analyze large-scale datasets to unravel the broader physiological impact of this compound. nih.govresearchgate.net By examining drug-induced changes in the transcriptome, proteome, and metabolome, researchers can construct comprehensive interaction maps. frontiersin.org This can help elucidate the underlying mechanisms of both its therapeutic effects and its off-target activities, potentially identifying novel biomarkers or predicting patient-specific responses. nih.gov
Network pharmacology, a key discipline within systems pharmacology, utilizes computational tools to explore the relationships within these biological networks. nih.gov This strategy can identify clusters of proteins or pathways that are significantly perturbed by the compound, offering hypotheses for new therapeutic applications or explaining unexpected physiological outcomes. For this compound, this could lead to the identification of previously unknown signaling cascades affected by the drug, moving beyond the prostaglandin (B15479496) synthesis pathway. drugbank.com
| Component | Description | Potential Insights for this compound |
| Transcriptomics | Analysis of drug-induced changes in gene expression (RNA). | Identification of genes and pathways regulated by the compound beyond COX-related targets. |
| Proteomics | Study of changes in protein expression and post-translational modifications. | Revealing protein-protein interaction networks affected by the drug; confirming downstream effects of target engagement. |
| Metabolomics | Analysis of alterations in small-molecule metabolites. | Understanding the impact on metabolic pathways and identifying biomarkers of drug response. |
| Network Analysis | Computational integration of multi-omics data to build and analyze interaction networks. frontiersin.org | Predicting novel drug-target interactions, identifying disease-relevant modules, and elucidating polypharmacological effects. nih.gov |
Exploration of Novel Molecular Targets and Binding Mechanisms (Pre-Clinical Hypotheses)
While the inhibition of COX-1 and COX-2 is the established mechanism of action for this compound, recent preclinical research has uncovered novel molecular targets that are independent of this activity. youtube.comnih.gov This emerging evidence suggests that the compound's biological effects may be more complex than previously understood.
A significant finding is the identification of this compound as a positive allosteric modulator (PAM) of the melanocortin 3 receptor (MC3R), a G-protein coupled receptor (GPCR). nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. nih.gov As a PAM, the compound enhances MC3R signaling in the presence of its natural ligand. This activity was shown to promote pro-resolving cellular functions, such as macrophage phagocytosis and efferocytosis, which are crucial for tissue repair and the resolution of inflammation. nih.gov Notably, these effects were observed independently of COX inhibition, suggesting a completely separate mechanism that could contribute to its therapeutic profile in joint diseases. nih.gov
This discovery opens a new avenue for research, positioning MC3R as a promising, non-COX therapeutic target. The exploration of this and other potential targets could lead to the development of new therapeutics with more selective action and potentially fewer side effects associated with traditional NSAIDs. nih.gov
| Molecular Target | Mechanism of Action | Biological Process | Research Context |
| Cyclooxygenase (COX) Enzymes | Competitive Inhibition | Inhibition of prostaglandin synthesis. drugbank.com | Established anti-inflammatory, analgesic, and antipyretic effects. nih.gov |
| Melanocortin 3 Receptor (MC3R) | Positive Allosteric Modulation (PAM) | Enhancement of endogenous signaling, leading to pro-resolving effects (e.g., phagocytosis). nih.gov | Pre-clinical hypothesis for novel anti-inflammatory and tissue repair actions. nih.gov |
Development of Advanced Delivery Systems for Research Applications (Conceptual and In Vitro)
A key challenge in the application of many NSAIDs, including this compound, is their potential for gastrointestinal side effects and their relatively short biological half-life. ijpsi.orgproquest.com To address these limitations, researchers are exploring advanced drug delivery systems in conceptual and in vitro settings. These novel formulations are designed to improve the compound's delivery profile for research applications, enabling controlled release and targeted delivery.
Several promising strategies have been investigated:
Microemulsions: For topical applications, microemulsions composed of an oil phase (e.g., oleic acid), a surfactant (e.g., Tween 80), and a co-surfactant have been developed. In vitro studies using rat skin have demonstrated that optimized microemulsion formulations can significantly enhance the transdermal flux and skin permeation of the compound, offering a conceptual basis for localized delivery. nih.gov
Proliposomes: These are dry, free-flowing particles that form a liposomal suspension upon contact with water. Proliposomes formulated with lecithin (B1663433) and mannitol (B672) have been characterized for transdermal delivery. ijpsi.org In vitro release studies showed that these vesicular systems could provide controlled permeation, suggesting their potential as a sophisticated delivery vehicle. ijpsi.org
Floating Tablets: To achieve sustained release in the stomach, floating drug delivery systems have been designed using polymers like HPMC and xanthan gum. jpionline.org These tablets are formulated to have a lower density than gastric fluids, allowing them to remain in the stomach for an extended period. In vitro dissolution studies have confirmed a prolonged drug release over 12 hours, demonstrating a proof-of-concept for sustained-release applications. jpionline.org
| Delivery System | Key Components | Application Context | Key In Vitro Finding |
| Microemulsion | Oleic acid, Tween 80, Propylene glycol | Topical/Transdermal | Highest transdermal flux and skin permeation rate in optimized formula. nih.gov |
| Proliposomes | Lecithin, Mannitol, Chloroform | Transdermal | Confirmed spherical shape and demonstrated controlled drug permeation. ijpsi.org |
| Floating Tablet | HPMC K100 M, Xanthan gum | Sustained Oral Release | Achieved floating for a long duration with 99.12% drug release after 12 hours. jpionline.org |
Emerging Synthetic Methodologies Applicable to Chiral Aryloxypropanoic Acids
The biological activity of profens is highly dependent on their stereochemistry, with the (S)-enantiomer typically being the more pharmacologically active form. wikipedia.org Consequently, the development of efficient and stereoselective synthetic methods for chiral aryloxypropanoic acids is a critical area of chemical research. Several emerging methodologies offer advantages over classical synthetic routes in terms of efficiency, selectivity, and environmental impact.
One innovative approach is the kinetic resolution of racemic 2-aryloxypropanoic acids. This method uses a chiral acyl-transfer catalyst, such as (+)-benzotetramisole ((+)-BTM), in an enantioselective esterification reaction. researchgate.netclockss.org This process effectively separates the racemic mixture, yielding the desired optically active carboxylic acid and its corresponding ester with high enantioselectivity. researchgate.net
Another powerful strategy is asymmetric catalysis . For instance, an enantioenriched calcium-complex has been utilized to mediate the asymmetric epoxidation of an α,β-unsaturated carbonyl intermediate. researchgate.net This key stereoselective step allows for the synthesis of (S)-(+)-Fenoprofen with high optical purity. This method is noted for being simple, economical, and high-yielding. researchgate.net
Furthermore, there is a growing emphasis on green chemistry principles in pharmaceutical synthesis. A novel, large-scale synthesis of fenoprofen (B1672519) calcium has been developed that uses water as the solvent and calcium carbonate as the salt-forming reagent, avoiding the use of more corrosive or expensive reagents and organic solvents. rasayanjournal.co.in Such methods are not only more environmentally friendly but can also be more scalable and economical. rasayanjournal.co.in
| Methodology | Key Reagents/Catalysts | Primary Advantage |
| Kinetic Resolution | (+)-Benzotetramisole ((+)-BTM), Pivalic anhydride. researchgate.netclockss.org | Effective separation of racemic mixtures to yield highly enantiopure acids and esters. researchgate.net |
| Asymmetric Catalysis | Chiral Calcium-BINOL complex, Tert-butyl hydroperoxide (TBHP). researchgate.net | High stereoselectivity, providing a direct route to the desired (S)-enantiomer in high yield. researchgate.net |
| Green Synthesis | Water (as solvent), Calcium carbonate. rasayanjournal.co.in | Environmentally friendly, scalable, and economical by avoiding organic solvents and corrosive reagents. rasayanjournal.co.in |
Application in Chemical Biology as a Probe or Tool for Target Validation (Non-Therapeutic Context)
Beyond its therapeutic potential, this compound and its derivatives hold promise as chemical probes for basic research. A chemical probe is a small molecule used to engage a specific protein target, allowing researchers to investigate the target's biological function in a cellular or organismal context. nuvisan.com The discovery of this compound's activity as a positive allosteric modulator of the MC3 receptor provides a compelling opportunity for its use in target validation studies. nih.gov
Target validation is the process of confirming that modulating a specific molecular target yields a desired biological effect. nih.gov this compound could be used as a tool to specifically probe the function of the MC3 receptor. For example, researchers could use it to selectively enhance MC3R signaling and study the downstream consequences on inflammatory and tissue repair pathways. This is particularly valuable because, as a PAM, it works by amplifying the natural signaling process, which can provide more physiologically relevant insights than using a simple agonist. nih.gov
To serve as a robust chemical probe, a molecule should ideally have a well-defined mechanism, high potency, and selectivity for its target. While this compound also targets COX enzymes, its newly found allosteric activity could be exploited. Future work could involve synthesizing derivatives that retain or enhance MC3R modulation while eliminating COX inhibition. Such a molecule would be an invaluable tool for dissecting the specific roles of the MC3 receptor in health and disease, completely independent of the prostaglandin pathway.
| Probe Property | Evaluation for this compound | Future Direction |
| Target Engagement | Demonstrably binds to and modulates the MC3 receptor. nih.gov | Quantify binding affinity and kinetics at the allosteric site. |
| Mechanism of Action | Acts as a Positive Allosteric Modulator (PAM), enhancing endogenous signaling. nih.gov | Use as a tool to study the physiological nuances of MC3R activation. |
| Selectivity | Known to inhibit COX-1 and COX-2 enzymes. nih.gov | Develop analogues with high selectivity for MC3R over COX enzymes to create a more precise research tool. |
| Context of Use | Can be used in vitro and in vivo to study MC3R-mediated effects like phagocytosis. nih.gov | Synthesize a "negative control" probe (a structurally similar but inactive molecule) to confirm on-target effects. |
Q & A
Q. What are the established synthetic routes for (2S)-2-(4-phenylphenoxy)propanoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves enantioselective coupling of 4-phenylphenol with a chiral propanoic acid derivative. Key steps include:
- Protection of functional groups : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites, ensuring stereochemical control during synthesis .
- Coupling reactions : Employ reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxyl groups for esterification or amidation .
- Optimization : Adjust solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and reaction time (2–24 hours) to minimize side products. Monitor progress via TLC or HPLC .
Q. Which analytical techniques are most effective for confirming the enantiomeric purity and structural integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases to resolve enantiomers (e.g., >99% ee) .
- NMR Spectroscopy : Analyze and NMR spectra for characteristic peaks (e.g., aromatic protons at δ 7.2–7.8 ppm, chiral center splitting) .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, particularly for novel derivatives .
Q. What are the recommended protocols for purifying this compound from complex reaction mixtures?
- Methodological Answer :
- Liquid-liquid extraction : Separate acidic components using ethyl acetate and aqueous NaHCO .
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate = 4:1 to 1:1) to isolate the target compound .
- Preparative HPLC : For high-purity requirements (>98%), employ C18 columns with acetonitrile-water gradients .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stereochemical outcomes in the synthesis of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in phenoxy group coupling. For example, B3LYP/6-31G(d) models can identify steric hindrance effects at the chiral center .
- Molecular Dynamics (MD) Simulations : Simulate solvent-catalyst interactions to optimize reaction media (e.g., polar aprotic solvents enhance nucleophilic attack) .
Q. What strategies resolve discrepancies in biological activity data across different studies for this compound?
- Methodological Answer :
- Cross-validation : Compare assays using standardized cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC values for COX-2 inhibition) to account for variability in experimental conditions .
- Dose-response curves : Re-evaluate activity thresholds using Hill slope analysis to distinguish true efficacy from assay artifacts .
Q. How do solvent polarity and catalyst choice influence the stereoselectivity of key reactions in the synthesis of this compound?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving stereoselectivity by 10–15% compared to nonpolar solvents .
- Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst to achieve enantiomeric excess (ee) >95% in asymmetric hydrogenation .
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (40°C) promote thermodynamically stable isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
